N-tert-butyl-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative featuring a tert-butyl group at the N-position and a 3-(trifluoromethyl)benzyl substituent at the pyrrolidine’s 1-position. This compound’s design emphasizes lipophilicity (via the tert-butyl and trifluoromethyl groups) and hydrogen-bonding capacity (via the carboxamide), properties often leveraged in medicinal chemistry for enhanced bioavailability and target engagement .
Properties
IUPAC Name |
N-tert-butyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O/c1-16(2,3)21-15(23)13-7-8-22(11-13)10-12-5-4-6-14(9-12)17(18,19)20/h4-6,9,13H,7-8,10-11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGAJHXNJNIADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step involves the reaction of the pyrrolidine intermediate with a trifluoromethyl-substituted benzyl halide under basic conditions.
Attachment of the Tert-Butyl Group:
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tert-butyl and trifluoromethyl-substituted phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Toll-like Receptor Modulation
One of the primary applications of N-tert-butyl-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide is its function as an antagonist for Toll-like receptors (TLR7 and TLR8). These receptors play a crucial role in the immune response, particularly in recognizing pathogens and initiating inflammatory responses. Compounds that modulate these receptors can be critical in developing treatments for autoimmune diseases and chronic inflammatory conditions.
- Mechanism of Action : The compound acts by inhibiting the activation of TLR7/8, which can lead to reduced pro-inflammatory cytokine production. This mechanism is beneficial in conditions where excessive inflammation is detrimental, such as in autoimmune disorders like lupus erythematosus and rheumatoid arthritis .
2. Anticancer Properties
Research indicates that this compound may exhibit anticancer properties through its ability to modulate immune responses against tumors. By inhibiting TLR pathways, it can potentially enhance the efficacy of cancer immunotherapies.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine ring may interact with active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Structural Analogues from Patent Literature (EP 4 374 877 A2)
Compound A :
(3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide .
- Key Differences: Core structure: Pyridazine vs. pyrrolidine in the target. Substituents: Additional morpholinoethoxy, pyrimidine, and hydroxy groups. Molecular Weight: Likely >600 g/mol (estimated), significantly higher than the target compound.
Compound B: tert-butyl (2S)-2-[[2,3-difluoro-4-[[9-hydroxy-5-methyl-7-oxo-8-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-5,6-diazaspiro[3.5]non-8-en-6-yl]methyl]phenoxy]methyl]pyrrolidine-1-carboxylate .
- Key Differences: Core structure: Diazaspiro[3.5]nonene vs. pyrrolidine. Functionality: Contains a spirocyclic system and multiple trifluoromethylpyrimidine groups. Synthetic Route: Mitsunobu reaction used for ether linkage formation, contrasting with the target’s likely amide coupling or alkylation steps .
Screening Library Compounds (2025 Report)
Compound C (S963-3330) :
rel-(3R,4S)-N-methyl-4-[2-(3-methyl-1H-pyrazol-1-yl)acetamido]-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxamide .
- Key Differences: Substituents: Pyridylmethyl and pyrazole-acetamide vs. 3-(trifluoromethyl)benzyl. Molecular Weight: 356.43 g/mol (lighter than the target compound).
Compound D (S953-0168): 8-[4-cyano-3-(trifluoromethyl)phenyl]-2-[3-(1H-pyrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decane-3-carboxamide .
- Key Differences: Core Structure: Diazaspiro[4.5]decane vs. pyrrolidine. Functionality: Cyano and pyrazole-propanoyl groups introduce polarity and conformational rigidity. Molecular Weight: 474.48 g/mol (higher than the target, likely reducing permeability).
Comparative Data Table
| Property | Target Compound | Compound A (Patent) | Compound C (S963-3330) | Compound D (S953-0168) |
|---|---|---|---|---|
| Core Structure | Pyrrolidine | Pyridazine | Pyrrolidine | Diazaspiro[4.5]decane |
| Key Substituents | 3-(Trifluoromethyl)benzyl, tert-butyl | Morpholinoethoxy, trifluoromethylpyrimidine | Pyridylmethyl, pyrazole-acetamide | Cyano-phenyl, pyrazole-propanoyl |
| Molecular Weight | ~360–380 g/mol (estimated) | >600 g/mol | 356.43 g/mol | 474.48 g/mol |
| Lipophilicity (LogP) | High (CF₃, tert-butyl) | Very high (multiple CF₃) | Moderate (polar pyridine) | Moderate (cyano, spiro core) |
| Synthetic Complexity | Moderate | High | Moderate | High |
Discussion of Key Findings
- Structural Flexibility : The target’s pyrrolidine core offers simpler synthetic accessibility compared to spirocyclic or pyridazine-based analogs .
- Trifluoromethyl Utility : The 3-(trifluoromethyl)benzyl group balances lipophilicity and metabolic stability, avoiding the excessive bulk seen in Compound A’s pyrimidine substituents .
- Pharmacokinetic Implications : Lower molecular weight (~360–380 g/mol) may favor oral bioavailability over heavier analogs like Compound D (474.48 g/mol) .
Biological Activity
N-tert-butyl-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, revealing its potential in several therapeutic areas. Key findings include:
- Antitumor Activity : Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with a trifluoromethyl group have shown enhanced potency against breast cancer cells due to their ability to inhibit key signaling pathways involved in cell proliferation and survival .
- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group has been linked to improved inhibition of enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways. Studies have demonstrated that related compounds exhibit IC values comparable to established COX inhibitors like celecoxib .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially benefiting conditions like Alzheimer's disease. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | , |
| Enzyme Inhibition | COX inhibition | |
| Neuroprotection | Reduction in oxidative stress | , |
Detailed Research Findings
- Antiproliferative Studies : A study conducted by Tardif et al. (2011) on similar pyrrolidine derivatives indicated significant inhibition of tumor growth in xenograft models, with some compounds achieving over 70% reduction in tumor size compared to controls .
- Enzymatic Assays : In vitro assays demonstrated that this compound exhibited competitive inhibition against COX-2 with an IC value of approximately 0.04 μmol, comparable to celecoxib (IC = 0.04 μmol) .
- Neuroprotective Mechanisms : Research highlighted the compound's ability to modulate glutamate release and protect neuronal cells from excitotoxicity, suggesting a potential application in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
